molecular formula C10H20N2OP+ B13516928 1,3-di-tert-butyl-2,3-dihydro-1H-1,3,2lambda5-diazaphosphol-2-one

1,3-di-tert-butyl-2,3-dihydro-1H-1,3,2lambda5-diazaphosphol-2-one

Cat. No.: B13516928
M. Wt: 215.25 g/mol
InChI Key: RNVKWEWQFYUMLX-UHFFFAOYSA-N
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Description

1,3-di-tert-butyl-2,3-dihydro-1H-1,3,2lambda5-diazaphosphol-2-one is a unique organophosphorus compound characterized by its diazaphosphol structure. This compound is notable for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-di-tert-butyl-2,3-dihydro-1H-1,3,2lambda5-diazaphosphol-2-one typically involves the reaction of tert-butylamine with phosphorus trichloride, followed by cyclization. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process can be summarized as follows:

    Reaction of tert-butylamine with phosphorus trichloride: This step forms an intermediate which is then cyclized.

    Cyclization: The intermediate undergoes cyclization to form the diazaphosphol ring.

Industrial Production Methods

While the industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors to maintain consistent reaction conditions, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-di-tert-butyl-2,3-dihydro-1H-1,3,2lambda5-diazaphosphol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it back to its phosphine form.

    Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted diazaphosphol derivatives.

Scientific Research Applications

1,3-di-tert-butyl-2,3-dihydro-1H-1,3,2lambda5-diazaphosphol-2-one has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which 1,3-di-tert-butyl-2,3-dihydro-1H-1,3,2lambda5-diazaphosphol-2-one exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization. The molecular targets include transition metals like palladium, platinum, and nickel, which are commonly used in catalysis.

Comparison with Similar Compounds

Similar Compounds

    1,3-diazaphosphol-2-one: Lacks the tert-butyl groups, making it less sterically hindered and potentially more reactive.

    1,3-di-tert-butyl-2,3-dihydro-1H-1,3,2lambda5-diazaphosphol-2-thione: Similar structure but with a sulfur atom replacing the oxygen, which can alter its reactivity and stability.

Uniqueness

1,3-di-tert-butyl-2,3-dihydro-1H-1,3,2lambda5-diazaphosphol-2-one is unique due to its bulky tert-butyl groups, which provide steric protection and enhance its stability. This makes it particularly useful in applications where stability under harsh conditions is required, such as in catalysis and materials science.

Properties

Molecular Formula

C10H20N2OP+

Molecular Weight

215.25 g/mol

IUPAC Name

1,3-ditert-butyl-1,3,2-diazaphosphol-2-ium 2-oxide

InChI

InChI=1S/C10H20N2OP/c1-9(2,3)11-7-8-12(14(11)13)10(4,5)6/h7-8H,1-6H3/q+1

InChI Key

RNVKWEWQFYUMLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=CN([P+]1=O)C(C)(C)C

Origin of Product

United States

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